Benzyl-(2-chloro-benzyl)-amine
CAS No.: 67342-76-1
Cat. No.: VC2321929
Molecular Formula: C14H14ClN
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67342-76-1 |
|---|---|
| Molecular Formula | C14H14ClN |
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
| Standard InChI Key | RLPZBYLIRBRIPA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Properties
Benzyl-(2-chloro-benzyl)-amine is a secondary amine characterized by the presence of two distinct benzyl groups attached to the nitrogen atom: an unsubstituted benzyl group and a 2-chlorobenzyl group. The compound exhibits an asymmetric structure that distinguishes it from similar bis-substituted benzylamines.
Structural Characteristics
The chemical structure of Benzyl-(2-chloro-benzyl)-amine can be represented by the molecular formula C₁₄H₁₄ClN. Unlike the structurally related bis(2-chlorobenzyl)amine (C₁₄H₁₃Cl₂N), which contains two chlorinated benzyl groups, this compound features only one chlorine atom positioned at the ortho position of one of the benzyl rings . The molecular weight of the compound is approximately 231.72 g/mol, which is slightly lower than that of bis(2-chlorobenzyl)amine (266.17 g/mol) .
Physical Properties
Based on the properties of similar benzylamines and chlorinated aromatic compounds, Benzyl-(2-chloro-benzyl)-amine is expected to appear as a colorless to pale yellow liquid or solid at room temperature. The presence of the chlorine atom likely influences its melting and boiling points compared to the non-halogenated analogs.
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features that enable its identification and structural confirmation. In NMR spectroscopy, the methylene protons adjacent to the nitrogen would appear as distinctive signals, while the aromatic region would show the pattern characteristic of both substituted and unsubstituted benzyl groups.
Synthesis Methods
The synthesis of Benzyl-(2-chloro-benzyl)-amine can be achieved through several synthetic routes, primarily based on nucleophilic substitution reactions involving the appropriate precursors.
Reductive Amination Approach
One potential synthetic route involves the reductive amination between benzylamine and 2-chlorobenzaldehyde. This reaction typically proceeds via the formation of an imine intermediate followed by reduction with an appropriate reducing agent such as sodium borohydride or sodium cyanoborohydride:
-
Benzylamine reacts with 2-chlorobenzaldehyde to form an imine
-
The imine is subsequently reduced to yield Benzyl-(2-chloro-benzyl)-amine
Direct Alkylation Method
Another approach involves the direct alkylation of benzylamine with 2-chlorobenzyl chloride. This reaction is typically conducted in the presence of a base (such as potassium carbonate or triethylamine) to neutralize the hydrogen chloride formed during the reaction:
C₆H₅CH₂NH₂ + ClCH₂C₆H₄Cl → C₆H₅CH₂NHCH₂C₆H₄Cl + HCl
This reaction pathway is analogous to the preparation methods for similar compounds like bis(2-chlorobenzyl)amine, which employs substitution reactions with the appropriate benzyl halides . The reaction typically requires careful control of stoichiometry to prevent over-alkylation leading to tertiary amine formation.
Industrial Production Considerations
For industrial-scale production, the synthesis would likely employ continuous flow reactors with carefully controlled reaction parameters to optimize yield and purity. Purification would involve techniques such as recrystallization or column chromatography to separate the target compound from potential side products, particularly the tertiary amine that might form through over-alkylation.
Chemical Reactivity
Benzyl-(2-chloro-benzyl)-amine exhibits reactivity patterns characteristic of secondary amines, with additional reactivity sites provided by the chlorine substituent.
Nucleophilic Properties
As a secondary amine, Benzyl-(2-chloro-benzyl)-amine can act as a nucleophile in various chemical transformations:
-
Alkylation reactions with alkyl halides to form tertiary amines
-
Acylation reactions with acid chlorides or anhydrides to form amides
-
Condensation reactions with aldehydes or ketones
The nucleophilicity of the nitrogen atom in this compound is somewhat reduced compared to primary amines due to the steric hindrance of the two benzyl groups.
Reactions Involving the Chlorine Substituent
The chlorine atom in the 2-chlorobenzyl group represents an additional reactive site that can participate in various transformations:
-
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings)
-
Nucleophilic aromatic substitution reactions under appropriate conditions
-
Metal-halogen exchange reactions to form organometallic intermediates
These reactions would be analogous to those observed with benzyl chloride, which is known to undergo various substitution and coupling reactions .
Oxidation and Reduction Reactions
The compound can undergo oxidation at the benzylic positions or reduction of the C-Cl bond:
| Reaction Type | Reagents | Expected Products |
|---|---|---|
| Oxidation | KMnO₄, alkaline conditions | Benzoic acid derivatives |
| Reduction | H₂, Pd/C or LiAlH₄ | Dehalogenated products |
| N-Oxidation | H₂O₂, acids | N-oxide derivatives |
The oxidation of benzyl groups attached to nitrogen can proceed similarly to the oxidation of benzyl chloride to benzoic acid under alkaline KMnO₄ conditions .
Applications and Research Significance
Based on the properties of structurally related compounds, Benzyl-(2-chloro-benzyl)-amine likely has several potential applications in different fields.
Pharmaceutical Intermediates
The compound's structural features make it potentially valuable as an intermediate in pharmaceutical synthesis:
-
The secondary amine function can be further elaborated to create more complex drug candidates
-
The presence of both substituted and unsubstituted benzyl groups offers opportunities for selective functionalization
-
The chlorine atom provides a handle for further modification through cross-coupling reactions
Compounds with similar structural motifs have been investigated for various biological activities, including as building blocks for drugs targeting neurological disorders, antimicrobial agents, and anticancer compounds.
Chemical Building Block
In organic synthesis, Benzyl-(2-chloro-benzyl)-amine can serve as a versatile building block:
-
Precursor for more complex nitrogen-containing heterocycles
-
Intermediate in the synthesis of asymmetric ligands for catalysis
-
Starting material for the preparation of specialty chemicals and materials
Research Findings in Related Compounds
Research on structurally similar compounds has revealed interesting biological activities. For instance, bis-substituted benzylamines have been explored for their potential as:
-
Anticancer agents, with some derivatives showing activity against specific cancer cell lines
-
Antimicrobial compounds, particularly against resistant bacterial strains
-
Enzyme inhibitors in various biochemical pathways
Comparison with Similar Compounds
Structural Analogs
The table below compares Benzyl-(2-chloro-benzyl)-amine with structurally similar compounds:
Reactivity Differences
The presence of only one chlorine atom in Benzyl-(2-chloro-benzyl)-amine, compared to the two in bis(2-chlorobenzyl)amine, results in distinct reactivity patterns:
-
Reduced electron-withdrawing effect on the nitrogen center
-
Lower symmetry, enabling regioselective transformations
-
Different physical properties including solubility and melting point
The compound presents an interesting middle ground between the non-halogenated dibenzylamine and the more electron-deficient bis(2-chlorobenzyl)amine.
Analytical Methods for Identification
Spectroscopic Techniques
Several analytical methods can be employed for the identification and characterization of Benzyl-(2-chloro-benzyl)-amine:
| Technique | Expected Characteristic Features |
|---|---|
| ¹H NMR | Signals for methylene protons (4.0-4.5 ppm), aromatic protons (7.0-7.5 ppm), and NH proton |
| ¹³C NMR | Characteristic signals for methylene carbons (~50-53 ppm) and aromatic carbons (125-140 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 231, characteristic fragmentation pattern |
| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C-Cl stretching (~750 cm⁻¹) |
Chromatographic Analysis
Chromatographic techniques such as HPLC, GC-MS, or TLC can be employed for the separation and identification of Benzyl-(2-chloro-benzyl)-amine in mixtures or for purity assessment:
-
HPLC with UV detection at 254-280 nm
-
GC-MS with appropriate column selection based on compound polarity
-
TLC using silica gel plates with suitable mobile phase systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume